molecular formula C18H15ClF3N3O3 B2496021 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034552-09-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2496021
CAS No.: 2034552-09-3
M. Wt: 413.78
InChI Key: FXNKYTXWZUUPPU-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with a distinct chemical structure that combines a nicotinamide moiety with a benzo-oxazepin-4-one system. This hybrid structure suggests potential pharmaceutical and industrial applications due to its unique functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the Benzo-Oxazepin-4-One Core

    • Starting Materials: : 2-Aminobenzyl alcohol and 3-Chloropropionyl chloride.

    • Reaction: : Cyclization of the intermediate chloropropionyl derivative using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    • Conditions: : Mild temperatures (20-30°C) under an inert atmosphere (nitrogen or argon).

  • Step 2: Synthesis of the Nicotinamide Derivative

    • Starting Materials: : 6-Trifluoromethylnicotinic acid and thionyl chloride.

    • Reaction: : Formation of the acid chloride followed by coupling with the amine intermediate from the first step.

    • Conditions: : Reflux conditions in the presence of a dehydrating agent (e.g., molecular sieves).

  • Step 3: Coupling Reaction

    • Intermediate Products: : Benzo-oxazepin-4-one derivative and nicotinamide acid chloride.

    • Reaction: : The two intermediates are coupled under basic conditions (e.g., triethylamine).

    • Conditions: : Controlled temperature (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. Solvent recycling and purification steps are integrated to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of quinonoid structures.

  • Reduction: : Reduction with agents like sodium borohydride can reduce the oxazepinone ring to its corresponding alcohol derivative.

  • Substitution: : Electrophilic aromatic substitution on the benzene ring can introduce various functional groups (e.g., nitro, amino).

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Nitration using nitric acid in sulfuric acid.

Major Products Formed

  • Oxidation: : Formation of quinonoid intermediates.

  • Reduction: : Alcohol derivatives of the oxazepinone ring.

  • Substitution: : Functionalized aromatic derivatives.

Scientific Research Applications

The compound has diverse applications across various fields:

  • Chemistry: : Utilized as a building block for synthesizing complex molecules.

  • Biology: : Explored for its potential as an enzyme inhibitor due to the presence of the nicotinamide moiety.

  • Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used as a precursor in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The nicotinamide segment may act as an inhibitor for enzymes like sirtuins, which are involved in cellular regulation and aging.

  • Pathways: : Modulates signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Nicotinamide: : Known for its roles in metabolism and as a dietary supplement.

  • Benzo-oxazepinones: : Various derivatives studied for their neurological and psychiatric effects.

  • Trifluoromethyl Compounds: : Widely used in pharmaceuticals for enhancing bioavailability and metabolic stability.

Uniqueness

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its hybrid structure combining functional groups from different biologically active moieties, potentially offering a multifaceted approach in medicinal chemistry.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKYTXWZUUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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